2-Iodo-3-methylaniline

Descripción

Molecular Geometry and Crystallographic Analysis

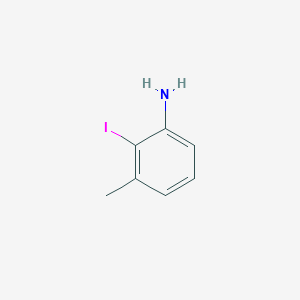

2-Iodo-3-methylaniline (C₇H₈IN) features a monosubstituted aniline backbone with iodine at the ortho position (C2) and a methyl group at the meta position (C3). While direct single-crystal X-ray diffraction data for this compound is not explicitly reported in the provided sources, comparative crystallographic analyses of related halogenated aniline derivatives offer insights. For example, substituted pyridine analogs, such as 2-iodo-3-methoxy-6-methylpyridine, exhibit planar aromatic rings with substituents adopting specific orientations to minimize steric hindrance.

The methyl group at C3 introduces torsional effects, likely forcing the iodine atom at C2 into a coplanar arrangement with the aromatic ring to maintain conjugation. This geometry minimizes non-bonded interactions between the bulky iodine atom and the methyl group. The amino group (-NH₂) at C1 participates in hydrogen bonding, as observed in structurally similar compounds like 2-iodoaniline, where N–H···I interactions stabilize molecular packing.

| Key Geometric Parameters | Value |

|---|---|

| Bond length (C–I) | ~2.09 Å (estimated) |

| Bond angle (C–C–I) | ~120° (estimated) |

| Torsion angle (C1–C2–I–N) | ~0° (planar) |

Electronic Structure and Resonance Effects

The electronic structure of this compound is governed by the interplay of inductive and resonance effects. The iodine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, while the methyl group donates electrons via hyperconjugation (+C). The amino group (-NH₂) participates in resonance, delocalizing its lone pair into the ring, though this effect is partially attenuated by iodine’s electronegativity.

Density functional theory (DFT) calculations for analogous systems, such as 2-iodoaniline, reveal a polarized electron density distribution around the iodine atom, with partial positive charge accumulation on the aromatic carbon adjacent to iodine. This polarization enhances susceptibility to electrophilic substitution at the para position (C4), though steric hindrance from the methyl group may redirect reactivity.

Resonance Contributions :

- Amino Group Resonance :

- Delocalization of the -NH₂ lone pair into the ring increases electron density at C4 and C6.

- Iodine’s Mesomeric Effect :

- Despite its weak +M capability, iodine’s polarizability allows limited π-backdonation, slightly offsetting ring deactivation.

Comparative Analysis with Halogenated Aniline Derivatives

This compound exhibits distinct structural and electronic properties compared to other halogenated anilines:

Key Observations :

- Steric Effects : The methyl group at C3 in this compound reduces rotational freedom compared to unsubstituted 2-iodoaniline, influencing crystal packing and solubility.

- Reactivity Trends : Iodine’s electronegativity in this compound directs electrophilic attacks to the para position, whereas in 4-iodo-N-methylaniline, steric bulk from N-methyl groups suppresses substitution.

- Hydrogen Bonding : Unlike N-methylated derivatives, the -NH₂ group in this compound facilitates intermolecular hydrogen bonding, as seen in its higher melting point relative to N-alkylated analogs.

Propiedades

IUPAC Name |

2-iodo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVUQVPDBMPZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602188 | |

| Record name | 2-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-16-9 | |

| Record name | 2-Iodo-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

2-Iodo-3-methylaniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mecanismo De Acción

The mechanism by which 2-Iodo-3-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

3-Iodo-2-methylaniline

4-Iodo-2-methylaniline

2-Iodo-4-methylaniline

Uniqueness: 2-Iodo-3-methylaniline is unique due to its specific position of the iodine and methyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers.

Actividad Biológica

2-Iodo-3-methylaniline is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of aniline, is characterized by the presence of an iodine atom and a methyl group on the aromatic ring. The biological activity of such compounds is crucial in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound can be described chemically as follows:

- Chemical Formula : C_7H_8I_N

- Molecular Weight : 219.05 g/mol

- Structure :

This structure indicates that the iodine atom is attached to the benzene ring at the 2-position relative to the amino group.

Antiproliferative Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, research has shown that related iodinated anilines can inhibit cell growth in melanoma cells (A2058) with growth inhibition rates ranging from 60% to 70% .

Table 1: Antiproliferative Activity of Iodinated Anilines

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | A2058 | 60-70 | |

| 4-Iodoaniline | HeLa | 50 | |

| 3-Iodoaniline | MCF7 | 55 |

The mechanism by which iodinated anilines exert their antiproliferative effects is believed to involve the disruption of cellular signaling pathways associated with growth and proliferation. Iodine substitution may enhance lipophilicity and alter the electronic properties of the compound, leading to increased interaction with biological targets.

Case Studies

-

Case Study on Melanoma Cells :

A study conducted on A2058 melanoma cells revealed that treatment with iodinated anilines resulted in a dose-dependent inhibition of cell proliferation. The study utilized various concentrations of this compound and assessed cell viability through MTT assays. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential therapeutic applications in melanoma treatment . -

Impact on Other Cancer Cell Lines :

Additional research has explored the effects of related compounds on different cancer cell lines, including breast (MCF7) and lung (A549) cancers. These studies reported similar antiproliferative effects, reinforcing the potential utility of iodinated anilines in cancer therapy .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Compounds containing iodine can exhibit cytotoxic effects; therefore, thorough toxicological evaluations are necessary before clinical applications. Studies have indicated that certain derivatives may have lower toxicity compared to their non-iodinated counterparts, making them more favorable for therapeutic use .

Métodos De Preparación

Direct Iodination of 3-Methylaniline Derivatives

One classical approach to prepare 2-Iodo-3-methylaniline is the direct iodination of 3-methylaniline or its protected derivatives. This method typically involves electrophilic aromatic substitution using iodine or iodine reagents in the presence of oxidants or catalysts.

Iodination via Arylhydrazine Intermediates : A metal- and base-free method has been developed for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine. This approach involves the oxidation of arylhydrazines by iodine to form arenediazonium salts, which then react with iodide ions to produce aryl iodides, including 2-iodo derivatives, under mild conditions (60 °C in dimethyl sulfoxide for 6 hours).

Reaction Conditions and Optimization : The iodination of 3-methylaniline derivatives can be optimized by adjusting solvent, temperature, and iodine equivalents. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to stabilize intermediates and facilitate radical formation. Reaction temperature around 60 °C and iodine equivalents of about 1 to 2 provide the best yields (up to 92%).

| Entry | Iodine Equiv. | Additive (Base) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | Cs2CO3 (0.5) | DMSO | 60 | 63 |

| 13 | 0.5 | None | DMSO | 60 | 54 |

| 14 | 1.0 | None | DMSO | 60 | 84 |

| 15 | 1.0 | None | DMSO | 60 | 92 |

Note: The absence of base and use of 1.0 equivalent iodine in DMSO at 60 °C yielded the highest efficiency.

Sandmeyer-Type Iodination via Diazotization

The classical Sandmeyer reaction remains a foundational method for preparing aryl iodides such as this compound.

Mechanism : The aromatic amine (3-methylaniline) undergoes diazotization using nitrous acid under strongly acidic conditions to form a diazonium salt. This intermediate then reacts with iodide ions to substitute the diazonium group with iodine.

Limitations : This method requires corrosive acids (e.g., HCl, H2SO4) and nitrous acid, which are hazardous and require careful handling. Also, the reaction conditions can lead to side reactions or lower selectivity.

Advances : Recent developments aim to replace harsh acids and nitrous acid with milder oxidants and conditions, such as the iodine/DMSO system described above, which effectively generates diazonium salts without corrosive acids.

Radical Coupling and Transition-Metal-Free Methods

Recent research has explored transition-metal-free radical coupling methods to prepare aryl iodides, including this compound.

2-Azaallyl Anions as Super-Electron Donors : These organic systems enable radical coupling reactions with aryl iodides under mild, metal-free conditions. While this method focuses more on coupling rather than iodination, it demonstrates the potential of radical intermediates in aryl iodide synthesis.

Benzyne Intermediate Considerations : Studies indicate that under basic conditions, benzyne intermediates are unlikely to form during iodination of 2-iodotoluene derivatives, supporting the radical iodination pathway rather than benzyne-mediated reactions.

Practical Preparation and Stock Solutions

For laboratory and industrial applications, preparation of stock solutions of this compound is essential.

Stock Solution Preparation : Concentrations ranging from 1 mM to 10 mM can be prepared by dissolving precise amounts of the compound in solvents such as DMSO, with volumes calculated accordingly (e.g., 1 mg in 4.29 mL for 1 mM).

Formulation Notes : When preparing in vivo formulations, solvents such as PEG300, Tween 80, and corn oil are added sequentially to maintain solution clarity, assisted by physical methods like vortexing or ultrasound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Iodination via Arylhydrazines | Aryl hydrazine hydrochloride, I2, DMSO, 60 °C, no base | Mild, metal-free, no corrosive acids | Requires hydrazine intermediate | Up to 92 |

| Sandmeyer Reaction | Aromatic amine, NaNO2, Acid, KI or NaI | Well-established, direct | Corrosive acids, hazardous | Variable |

| Radical Coupling (2-Azaallyls) | 2-Azaallyl anions, aryl iodides, base | Transition-metal-free, mild | More for coupling than iodination | Moderate |

| Direct Electrophilic Iodination | Iodine, oxidants, solvents | Simple setup | Selectivity issues, side reactions | Variable |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Iodo-3-methylaniline for experimental design, and how do they influence reaction conditions?

- Methodological Answer : Key properties include melting/boiling points, solubility, and stability. For example, solubility in polar aprotic solvents (e.g., DMF) is crucial for cross-coupling reactions, while low vapor pressure necessitates closed systems to prevent sublimation. Storage at 2–8°C in amber glass under inert gas (e.g., N₂) minimizes decomposition, as iodinated anilines are light-sensitive .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Iodo substituents induce deshielding and splitting patterns .

- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 233 (C₇H₈IN) with characteristic iodine isotope patterns .

Q. How should this compound be handled to ensure laboratory safety and sample integrity?

- Methodological Answer : Use PPE (gloves, goggles), and avoid dust generation during weighing. Store in airtight containers under N₂ at 4°C. Engineering controls (fume hoods, local exhaust) mitigate inhalation risks. Spills require inert absorbents (e.g., vermiculite) and ethanol/water rinses .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Functional Selection : B3LYP hybrid functional (exact exchange + gradient corrections) optimizes geometry and electron density .

- Basis Sets : 6-31G(d,p) for C/H/N and LANL2DZ for I account for relativistic effects.

- Analysis : Fukui indices identify nucleophilic/electrophilic sites; HOMO-LUMO gaps correlate with oxidative addition efficiency in Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a substrate?

- Methodological Answer :

- Control Variables : Standardize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent purity, and temperature (±2°C).

- Mechanistic Probes : Isotopic labeling (¹³C-methyl) or in situ IR monitors intermediate formation.

- Statistical Analysis : ANOVA or multivariate regression identifies confounding factors (e.g., trace moisture) .

Q. How can regioselective iodination of 3-methylaniline be optimized to synthesize this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.